molecular formula C6H4F2O2 B125808 3,5-Difluorobenzene-1,2-diol CAS No. 147300-09-2

3,5-Difluorobenzene-1,2-diol

Cat. No.: B125808
CAS No.: 147300-09-2
M. Wt: 146.09 g/mol
InChI Key: WDTUVOYCNUIEFT-UHFFFAOYSA-N
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Description

3,5-Difluorobenzene-1,2-diol: is an aromatic compound characterized by the presence of two hydroxyl groups and two fluorine atoms attached to a benzene ring

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 1,2-difluorobenzene, indicates that it is a highly flammable liquid and vapor. It advises to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds like 3,5-difluorobenzenesulfonamide have been shown to interact with enzymes such as carbonic anhydrase 2 .

Mode of Action

It can be inferred from the general mechanism of electrophilic aromatic substitution, which is common for benzene derivatives . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution.

Action Environment

It’s known that the compound is a highly flammable liquid , which could potentially influence its stability and handling.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using reagents such as fluorine gas or hydrogen fluoride . The hydroxyl groups can then be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods: Industrial production of 3,5-Difluorobenzene-1,2-diol often employs continuous-flow processes to ensure high yield and safety. The Balz-Schiemann reaction is a notable method, where diazonium salts are converted to fluorides under controlled conditions . This method is advantageous due to its scalability and efficiency in producing high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted benzene derivatives.

Comparison with Similar Compounds

Uniqueness: 3,5-Difluorobenzene-1,2-diol is unique due to the specific positioning of its fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in biological systems and makes it a valuable compound in various applications.

Properties

IUPAC Name

3,5-difluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUVOYCNUIEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309408
Record name 3,5-Difluoro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147300-09-2
Record name 3,5-Difluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147300-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Difluoro-2-methoxyphenol (1.0 g, 6.3 mmol, prepared as described in Jones, Lyn H.; Randall, Amy; Barba, Oscar; Selby, Matthew D., Organic & Biomolecular Chemistry 2007, 5, 3431-3433) was dissolved in dry dichloromethane (11 mL), cooled to −20 to −30° C. and treated in portions with boron tribromide (BBr3) solution in dichloromethane (1.0 M; 13 mL, 13 mmol). The cooling bath was removed and the mixture was stirred for 20 h at 20° C. The mixture was cooled to −30° C., treated in portions with water (3 mL) and then warmed to 20° C. 6 M HCl (10 mL) and ethyl acetate (30 mL) were added, and the mixture was stirred for 20 min to produce two clear phases. The aqueous phase was extracted with ethyl acetate (20 mL), and the combined organic phases were washed with saturated NaCl (10 mL), dried (Na2SO4) and rotary evaporated to give the title compound as an oil which solidified upon standing (720 mg, 78%): 1H NMR (400 MHz, CDCl3) δ 6.51 (ddd, J=9.5, 2.8, 2.1 Hz, 1H), 6.45 (ddd, J=10.3, 8.7, 2.9 Hz, 1H), 5.71 (s, 1H), 5.06 (s, 1H); 19F NMR (376 MHz, CDCl3) δ −119.56, −136.16; EIMS m/z 146.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

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